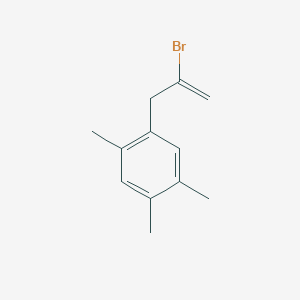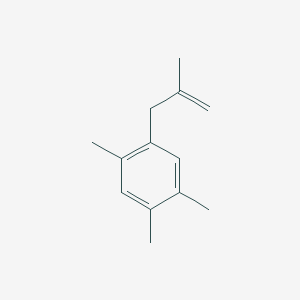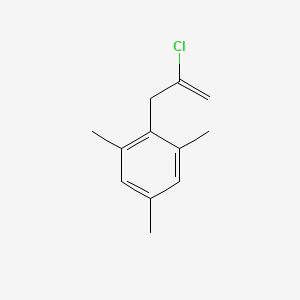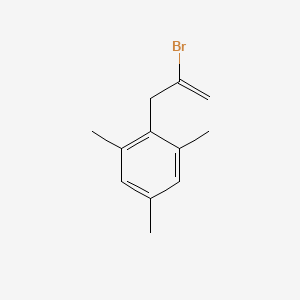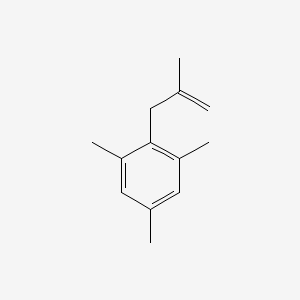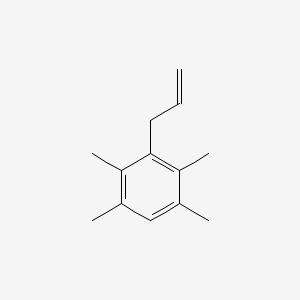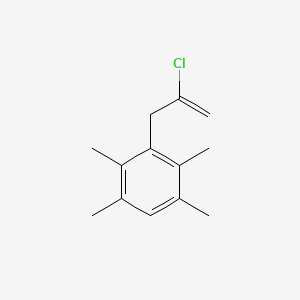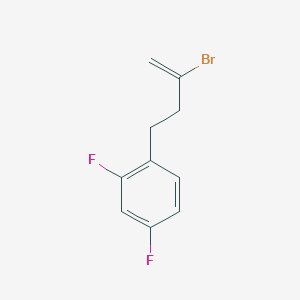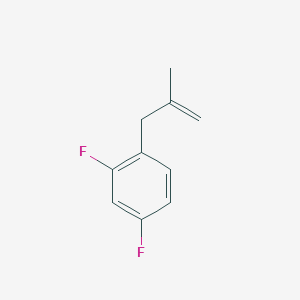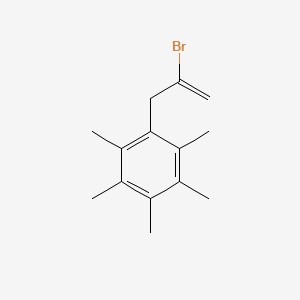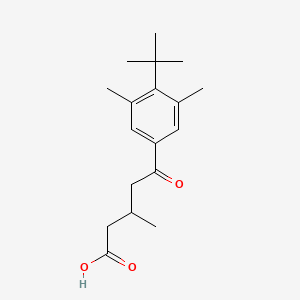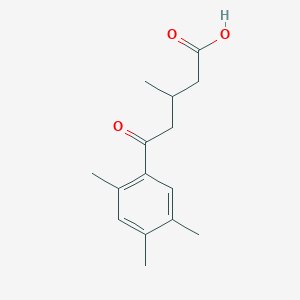
2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene
説明
2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene, also known as geranyl methyl ether, is a natural compound that is commonly found in various plants. This compound has been widely studied for its potential applications in the fields of chemistry, biology, and medicine.
科学的研究の応用
Geranyl methyl ether has been studied for its potential applications in various fields. In the field of chemistry, it has been used as a starting material for the synthesis of other compounds. In the field of biology, it has been studied for its potential anti-inflammatory, anti-tumor, and anti-microbial properties. In the field of medicine, it has been investigated for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of 2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene methyl ether is not fully understood. However, studies have shown that it may exert its biological effects through various pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to modulate the expression of genes involved in oxidative stress and cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound methyl ether has various biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using 2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene methyl ether in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is its low solubility in water, which may limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of 2-Methyl-3-(2,3,4,5,6-pentamethylphenyl)-1-propene methyl ether. One direction is to investigate its potential use in the treatment of various diseases. Another direction is to study its mechanism of action in more detail. Additionally, it may be useful to investigate the synthesis of new compounds based on the structure of this compound methyl ether. Overall, the study of this compound methyl ether has the potential to lead to new insights and discoveries in various fields of research.
特性
IUPAC Name |
1,2,3,4,5-pentamethyl-6-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22/c1-9(2)8-15-13(6)11(4)10(3)12(5)14(15)7/h1,8H2,2-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPAOGHOUWAWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CC(=C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



